molecular formula C13H17NO2 B13021780 6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine

6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine

Cat. No.: B13021780
M. Wt: 219.28 g/mol
InChI Key: LYBULIPHOONCQH-UHFFFAOYSA-N
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Description

6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine typically involves the reaction of 2,6-dimethoxyphenyl derivatives with tetrahydropyridine precursors. One common method involves the use of pyrogallol and methyl iodide in an alkaline aqueous medium to produce 2,6-dimethoxyphenol, which is then reacted with tetrahydropyridine under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C13H17NO2/c1-15-11-7-5-8-12(16-2)13(11)10-6-3-4-9-14-10/h5,7-8H,3-4,6,9H2,1-2H3

InChI Key

LYBULIPHOONCQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NCCCC2

Origin of Product

United States

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